Linoleic acid-d5

Quantitative Bioanalysis GC-MS Method Validation Stable Isotope Internal Standard

Linoleic acid-d5 (CAS 1169764-58-2) is a deuterium-labeled analog of the essential omega-6 polyunsaturated fatty acid linoleic acid (18:2n-6), in which five hydrogen atoms are replaced with deuterium (²H). The compound is supplied as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), with vendor specifications typically reporting isotopic purity ≥98%.

Molecular Formula C18H32O2
Molecular Weight 285.5 g/mol
Cat. No. B12395246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleic acid-d5
Molecular FormulaC18H32O2
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1D3,2D2
InChIKeyOYHQOLUKZRVURQ-DOZUZJMZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Linoleic Acid-d5 for Quantitative Mass Spectrometry: Isotopic Purity and Procurement Considerations


Linoleic acid-d5 (CAS 1169764-58-2) is a deuterium-labeled analog of the essential omega-6 polyunsaturated fatty acid linoleic acid (18:2n-6), in which five hydrogen atoms are replaced with deuterium (²H) [1]. The compound is supplied as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), with vendor specifications typically reporting isotopic purity ≥98% . The mass shift of +5 Da relative to endogenous unlabeled linoleic acid enables chromatographic co-elution with distinct mass spectrometric resolution, making it suitable for isotope dilution mass spectrometry workflows in lipidomics, clinical metabolomics, and nutritional research .

Why Unlabeled or ¹³C-Labeled Linoleic Acid Cannot Substitute for Linoleic Acid-d5 in Quantitative LC-MS/MS Assays


Unlabeled linoleic acid cannot function as an internal standard because it is chromatographically and mass spectrometrically indistinguishable from endogenous analyte, precluding accurate correction for matrix effects or ionization suppression [1]. While ¹³C-labeled linoleic acid (¹³C-U-LA) offers a viable alternative isotopic label, direct comparative evidence demonstrates that endogenous plasma fatty acid pools exert greater matrix suppression on ¹³C-U-labeled EFAs relative to ²H₅-labeled EFAs when measured by GC-MS with negative chemical ionization [2]. This differential matrix effect introduces systematic quantification bias if ¹³C-labeled standards are used without matrix-matched calibration. Furthermore, deuterium labeling at specific bis-allylic positions introduces measurable kinetic isotope effects (KIE) during enzymatic oxygenation, whereas ¹³C labeling does not produce comparable enzymatic discrimination [3]. These analytical and biological distinctions preclude simple interchange among unlabeled, ²H-labeled, and ¹³C-labeled linoleic acid variants for applications requiring precise quantification or metabolic flux analysis.

Quantitative Differentiation of Linoleic Acid-d5 Against Unlabeled and ¹³C-Labeled Analogs: Assay-Specific Evidence


Superior Matrix Effect Resistance of ²H₅-Linoleic Acid Versus ¹³C-U-Linoleic Acid in GC-MS Quantification

In a head-to-head comparison of deuterium-labeled (²H₅) versus carbon-13-labeled (¹³C-U) linoleic acid as internal standards for GC-MS quantification in rat plasma, the endogenous fatty acid pool was observed to exert a greater suppressing effect on measurements of ¹³C-U-labeled EFAs relative to those labeled with ²H₅ [1]. This matrix effect differential was quantified via standard curve construction with and without plasma matrix compensation. The study concluded that ²H₅ labeling provides more robust resistance to plasma matrix interference than ¹³C-U labeling when using negative chemical ionization GC-MS.

Quantitative Bioanalysis GC-MS Method Validation Stable Isotope Internal Standard

Minimal In Vivo Isotope Effect of ²H₅-Linoleic Acid Relative to ¹³C-U-Linoleic Acid Enables Interchangeable Metabolic Tracer Use

The same study that identified differential matrix effects also evaluated in vivo metabolic equivalence. Following oral co-administration of deuterated-linoleate (²H₅-18:2n-6) and ¹³C-U-labeled linoleate to adult rats (n=11), no significant differences were observed in plasma concentrations of the two isotopomers of 18:2n-6 or its downstream metabolites (arachidonic acid, 20:4n-6; docosahexaenoic acid, 22:6n-3) at 24 hours post-dose when data were corrected for endogenous pool size and matrix effects [1].

Essential Fatty Acid Metabolism In Vivo Tracer Studies Isotopologue Comparison

Demonstrated Kinetic Isotope Effect in Enzymatic Oxygenation for Investigating Lipid Oxidation Mechanisms

Substitution of deuterium for hydrogen at bis-allylic positions of linoleic acid produces a measurable kinetic isotope effect (KIE) during enzymatic oxygenation by lipoxygenase enzymes [1]. A 2018 lipidomics study using UPLC-MS/MS demonstrated that increasing the number of deuterated bis-allylic carbons from one to two positions leads to a massive increase in physiological KIE during cyclooxygenase (COX) oxygenation of arachidonic acid in living macrophages [2]. While this study focused on arachidonic acid isotopologues, the same bis-allylic hydrogen abstraction mechanism applies to linoleic acid oxygenation [1]. Unlabeled linoleic acid exhibits no such rate discrimination.

Lipid Peroxidation Lipoxygenase Kinetics Kinetic Isotope Effect

Validated Whole-Body Tissue Distribution Kinetics of D5-Linoleic Acid for Preclinical ADME Studies

A comprehensive whole-body distribution study in rats quantified the tissue accumulation kinetics of orally administered D5-18:2n-6 (Linoleic acid-d5) over 600 hours [1]. The study reported that approximately 16-18% of the initial D5-18:2n-6 dose was eventually accumulated in tissues, with the highest concentrations detected in adipose, skin, and muscle. Plasma, stomach, and spleen showed maximal concentrations at the earliest time points, while internal organs and red blood cells peaked at 8 hours post-dose. This time-resolved, multi-tissue dataset establishes a quantitative baseline for linoleic acid tissue disposition that unlabeled compound cannot provide due to endogenous background interference.

Tissue Distribution ADME Preclinical Tracer

Deuterated Linoleic Acid Confers Oxidative Stability Advantage Over Unlabeled LA in Biological Membranes

Substitution of bis-allylic hydrogens with deuterium in PUFAs decreases hydrogen abstraction, thereby inhibiting peroxidation [1]. A 2022 study in a mouse model of poor RBC storage quality demonstrated that dietary incorporation of deuterated linoleic acid (11,11-D2-LA Ethyl Ester) into red blood cell membranes reduced lipid peroxidation, measured by malondialdehyde (MDA) levels, by 25.4% in fresh RBCs and 31% after cold storage in C57 mice, and by 12.9% (fresh) and 79.9% (stored) in FVB mice, relative to non-deuterated LA controls [1]. This oxidative protection translated to significantly improved RBC deformability, filterability, and post-transfusion recovery in the FVB strain. While this study used a D2 rather than D5 isotopologue, the class-level inference of deuterium substitution at oxidation-sensitive positions directly supports the unique utility of deuterated linoleic acid variants for studying and mitigating oxidative membrane damage.

Lipid Peroxidation Membrane Stability Oxidative Stress

High-Impact Application Scenarios for Linoleic Acid-d5 Procurement Based on Validated Evidence


Quantitative Lipidomics and Clinical Metabolomics Requiring Matrix-Robust Internal Standardization

Linoleic acid-d5 is the preferred internal standard for LC-MS/MS and GC-MS quantification of endogenous linoleic acid in complex biological matrices such as human plasma, serum, and tissue homogenates. The compound's deuterium labeling provides distinct mass resolution (+5 Da) while maintaining chromatographic co-elution with the analyte. Comparative evidence demonstrates that ²H₅ labeling exhibits lower susceptibility to matrix suppression from endogenous fatty acid pools than ¹³C-U labeling when using negative chemical ionization GC-MS [1]. Procurement is indicated for laboratories performing isotope dilution mass spectrometry where accurate correction for ionization efficiency variability is critical for regulatory-compliant bioanalysis or clinical biomarker validation.

In Vivo Metabolic Flux Analysis of Essential Fatty Acid Conversion Pathways

Linoleic acid-d5 enables precise tracing of linoleic acid conversion to downstream omega-6 metabolites including arachidonic acid (20:4n-6) and dihomo-γ-linolenic acid (20:3n-6). Validated in vivo data confirm that orally administered D5-18:2n-6 is metabolically handled equivalently to ¹³C-U-18:2n-6, with no significant differences in plasma isotopomer or metabolite concentrations at 24 hours post-dose [1]. Whole-body tissue distribution kinetics have been quantitatively characterized over 600 hours, establishing that approximately 16-18% of the administered dose accumulates in tissues, principally in adipose, skin, and muscle [2]. This compound is essential for nutritional intervention studies, metabolic disorder investigations, and preclinical ADME characterization of lipid-based therapeutics where endogenous background would otherwise obscure tracer signal.

Mechanistic Enzymology of Lipid Oxygenation and Kinetic Isotope Effect Studies

Deuterated linoleic acid provides a unique tool for investigating the hydrogen abstraction step that initiates enzymatic and non-enzymatic lipid peroxidation. Substitution of deuterium for hydrogen at bis-allylic carbons introduces measurable kinetic isotope effects (KIE) during oxygenation by lipoxygenases and cyclooxygenases [1]. Researchers studying lipid mediator biosynthesis, oxidative stress pathways, or membrane peroxidation mechanisms can exploit this KIE to probe rate-limiting steps and reaction mechanisms that cannot be interrogated with unlabeled substrate. Procurement is particularly relevant for laboratories combining lipidomics with mechanistic biochemistry to elucidate enzyme kinetics under physiologically relevant conditions.

RBC Storage Lesion Research and Oxidative Membrane Stability Investigations

Deuterated linoleic acid has demonstrated functional utility in attenuating the red blood cell storage lesion. A 2022 study showed that dietary incorporation of deuterated linoleic acid reduced lipid peroxidation (malondialdehyde) by up to 79.9% in stored RBCs from susceptible mouse strains, with corresponding improvements in deformability, filterability, and post-transfusion recovery [1]. While the published study employed a D2-labeled variant, the underlying mechanism—decreased hydrogen abstraction at bis-allylic positions due to deuterium substitution—applies to all deuterated linoleic acid isotopologues, including D5. Researchers in transfusion medicine, membrane biophysics, and oxidative stress biology should consider Linoleic acid-d5 procurement for studies requiring chemically defined, oxidation-resistant PUFA standards or for developing deuterium-enriched membrane systems to probe peroxidation kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linoleic acid-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.